N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide is a complex organic compound that features a thiophene ring, a benzoyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene ring is then functionalized with a benzoyl group through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the Gewald reaction and advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to the presence of the thiophene ring.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoyl group may enhance binding affinity through hydrophobic interactions, while the methoxybenzenesulfonamide moiety can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as anti-inflammatory and anesthetic agents.
Benzoyl Compounds: Benzoyl peroxide is a well-known compound used in acne treatment and polymerization reactions.
Uniqueness
N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide is unique due to its combination of a thiophene ring, benzoyl group, and methoxybenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-24-15-8-5-9-17(12-15)26(22,23)20-13-16-10-11-18(25-16)19(21)14-6-3-2-4-7-14/h2-12,20H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDPBXMJJKBGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.